Desoxymetasone 21-Acetate

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Desoxymetasone 21-Acetate involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation reactions. The reaction conditions typically involve the use of fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and hydroxylating agents like osmium tetroxide (OsO4) in the presence of co-oxidants .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反应分析

Types of Reactions

Desoxymetasone 21-Acetate undergoes various chemical reactions, including:

Oxidation: Conversion to ketones and carboxylic acids.

Reduction: Formation of alcohols and alkanes.

Substitution: Halogenation and esterification reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substituting agents: Halogens (Cl2, Br2), acetic anhydride (Ac2O).

Major Products

The major products formed from these reactions include various fluorinated steroids, hydroxylated derivatives, and acetylated compounds .

科学研究应用

Therapeutic Uses

Desoxymetasone is indicated for the treatment of various corticosteroid-responsive dermatoses, including:

- Psoriasis : Effective in managing plaque psoriasis and other forms of the condition.

- Eczema : Utilized in the treatment of eczematous dermatitis.

- Allergic Contact Dermatitis : Provides relief from inflammatory responses in allergic conditions.

- Other Inflammatory Skin Disorders : Used for conditions like dermatitis and pruritus .

Pharmacokinetics

Research indicates that desoxymetasone is rapidly absorbed through the skin, with peak plasma concentrations observed within 24 hours after topical application. The half-life is approximately 2.3 hours, with most of the drug eliminated through urine and feces .

Comparative Effectiveness

In clinical studies, desoxymetasone has shown superior efficacy compared to several other corticosteroids. For example:

- In a comparative trial involving patients with psoriasis and eczema, desoxymetasone 0.25% was found to be more effective than standard preparations like fluocinonide and betamethasone valerate .

- A network meta-analysis highlighted its effectiveness in reducing symptoms compared to other topical corticosteroids, indicating a favorable profile for long-term management of chronic skin conditions .

Case Study Overview

A series of clinical trials have evaluated the safety and efficacy of desoxymetasone in various patient populations:

Safety Profile and Side Effects

While desoxymetasone is generally well-tolerated, potential side effects include:

- Skin thinning or atrophy with prolonged use.

- Localized allergic reactions or contact dermatitis.

- Systemic effects in cases of excessive absorption or misuse.

Monitoring for adverse effects is crucial, particularly in long-term treatments .

作用机制

The mechanism of action of Desoxymetasone 21-Acetate involves binding to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory cytokines. This results in the inhibition of inflammatory responses and modulation of immune function.

相似化合物的比较

Similar Compounds

Dexamethasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.

Betamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

Prednisolone: A widely used glucocorticoid for treating various inflammatory and autoimmune conditions.

Uniqueness

Desoxymetasone 21-Acetate is unique due to its specific fluorination pattern, which enhances its anti-inflammatory potency and reduces its metabolic degradation. This makes it a valuable compound in both clinical and research settings.

生物活性

Desoxymetasone 21-acetate is a potent synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This article explores its biological activity, pharmacodynamics, and clinical applications, supported by data tables and relevant research findings.

Desoxymetasone exerts its effects through multiple mechanisms:

- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors, leading to the modulation of gene expression related to inflammation and immune response. This binding initiates a cascade that inhibits the transcription of pro-inflammatory cytokines and enzymes, such as phospholipase A2, which is crucial for the production of arachidonic acid—an inflammatory mediator .

- Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory activity comparable to other corticosteroids like dexamethasone. In experimental studies, desoxymetasone inhibited granuloma formation in animal models more effectively than prednisolone and hydrocortisone, albeit less effectively than dexamethasone .

- Pharmacokinetics : After administration, desoxymetasone is rapidly absorbed, with peak blood concentrations reached within one hour. Its half-life is approximately 2.3 hours, with 95% of the administered dose excreted within 24 hours .

Pharmacodynamics

Desoxymetasone's pharmacodynamic profile reveals its potency as a corticosteroid:

- Anti-inflammatory Potency : In various animal models, desoxymetasone showed:

- Glucocorticoid Activity : It induces glycogen deposition in the liver but is less effective than dexamethasone in this regard. This action can lead to increased blood glucose levels, highlighting its potential impact on glucose metabolism .

Clinical Applications

Desoxymetasone is primarily used in dermatological formulations for conditions such as eczema and psoriasis due to its high potency:

- Topical Formulations : Available as creams and ointments, desoxymetasone's absorption varies with formulation type. Studies indicate that cream formulations allow for faster bioavailability compared to ointments .

- Comparative Efficacy : In clinical trials comparing desoxymetasone with other topical corticosteroids (TCS), it was found to be more effective than milder agents but less effective than very potent TCS like fluocinolone .

Case Studies and Research Findings

Several studies have assessed the efficacy and safety of desoxymetasone:

- Efficacy in Eczema Treatment : A meta-analysis indicated that desoxymetasone was among the most effective treatments for eczema when compared to alternatives like tacrolimus and ruxolitinib .

- Safety Profile : While generally well-tolerated, prolonged use can lead to systemic side effects typical of corticosteroids, including hyperglycemia and adrenal suppression .

- Absorption Studies : Experimental data showed that the amount of desoxymetasone permeated per cm² of skin was significantly higher in cream formulations compared to ointments (Table 1). This finding suggests that formulation choice is crucial for maximizing therapeutic efficacy.

| Formulation Type | Amount Permeated (µg/cm²) | Time Point (h) |

|---|---|---|

| Cream | 5.00 | 12-18 |

| Ointment | 3.00 | 12-18 |

属性

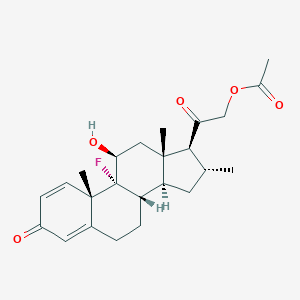

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,13,17-18,20-21,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPWQACPJGPYRH-XHFUFBBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157134 | |

| Record name | 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597-78-0 | |

| Record name | 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1597-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxymetasone 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESOXYMETASONE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4999925MLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。